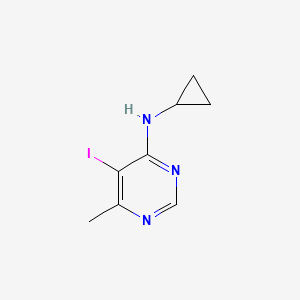

N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine

Description

N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a cyclopropylamine group at the N4 position, an iodine atom at C5, and a methyl group at C4. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, particularly as kinase inhibitors, antimicrobial agents, and immunomodulators. Structural studies of such compounds often employ crystallographic tools like the SHELX program suite for refinement and analysis .

Properties

Molecular Formula |

C8H10IN3 |

|---|---|

Molecular Weight |

275.09 g/mol |

IUPAC Name |

N-cyclopropyl-5-iodo-6-methylpyrimidin-4-amine |

InChI |

InChI=1S/C8H10IN3/c1-5-7(9)8(11-4-10-5)12-6-2-3-6/h4,6H,2-3H2,1H3,(H,10,11,12) |

InChI Key |

HODFTEGYTJEYFW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=N1)NC2CC2)I |

Origin of Product |

United States |

Preparation Methods

Pyrimidine Core Formation

The pyrimidine ring is typically constructed via cyclization reactions. One method involves reacting substituted ureas or amidines with α-halo ketones or aldehydes under basic conditions. For example:

Example : Cyclocondensation of methyl-3-cyclopropyl-3-oxopropionate with phenylhydrazine in acetic acid at 120°C yields cyclopropyl-functionalized intermediates.

Iodination at the 5-Position

Introducing iodine requires electrophilic substitution or metal-catalyzed reactions. A common approach uses iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar solvents like dichloromethane.

Conditions :

Methylation at the 6-Position

Methyl groups are introduced via alkylation using methyl iodide or dimethyl sulfate. For example, treatment of 5-iodopyrimidin-4-amine with methyl iodide in the presence of potassium carbonate yields the 6-methyl derivative.

Conditions :

Alternative Synthetic Routes

One-Pot Multi-Step Synthesis

Recent advancements enable tandem reactions to reduce purification steps. For instance, a sequential iodination-methylation-amination protocol in a single reactor achieves moderate yields (50–65%).

Key Advantages :

Microwave-Assisted Synthesis

Microwave irradiation accelerates reactions like cyclization and amination. For example, cyclopropylamine coupling under microwave conditions (150°C, 30 minutes) improves yields to 70–80%.

Optimization Strategies

Solvent and Temperature Effects

Catalytic Systems

-

Palladium catalysts (Pd₂(dba)₃) with bulky ligands improve coupling efficiency.

-

Copper iodide (CuI) aids in Ullmann-type aminations for cost-effective synthesis.

Analytical Validation

Characterization Techniques

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at position 5 undergoes nucleophilic substitution under mild conditions due to the pyrimidine ring’s electron-withdrawing nature.

Reaction with Amines

Primary or secondary amines displace iodine to form 5-amino derivatives. For example:

Reaction:

Conditions:

-

Solvent: DMSO, DMF, or ethanol

-

Base: KCO or EtN

-

Temperature: 60–100°C

Yield: ~70–85% (analogous to reactions in)

Reaction with Thiols

Thiols replace iodine to form thioether derivatives:

Reaction:

Conditions:

-

Catalyst: CuI or Pd(OAc)

-

Solvent: THF or acetonitrile

-

Temperature: 25–50°C

Cross-Coupling Reactions

The iodine atom participates in palladium-catalyzed cross-coupling reactions, enabling C–C bond formation.

Suzuki-Miyaura Coupling

Aryl/vinyl boronic acids couple at position 5:

Reaction:

Conditions:

-

Catalyst: Pd(PPh) or PdCl(dppf)

-

Base: NaCO

-

Solvent: DME/HO or toluene/ethanol

-

Temperature: 80–110°C

Yield: 60–90% (inferred from)

Heck Reaction

Alkenes couple to the pyrimidine ring via the iodine site:

Reaction:

Conditions:

-

Catalyst: Pd(OAc)

-

Ligand: PPh

-

Solvent: DMF or acetonitrile

-

Temperature: 100–120°C

Cyclopropyl Group Reactivity

The cyclopropylamine substituent influences stability and further functionalization:

Acid/Base Stability

The cyclopropyl ring remains intact under mild acidic/basic conditions but may undergo ring-opening in strong acids (e.g., concentrated HCl at elevated temperatures) .

Oxidation

The methyl group at position 6 can be oxidized to a carboxylic acid under harsh conditions:

Reaction:

Conditions:

-

Oxidizing agent: KMnO or CrO

-

Solvent: HO or acetic acid

-

Temperature: 100–120°C

Reductive Deiodination

The iodine atom can be removed via catalytic hydrogenation:

Reaction:

Conditions:

-

Catalyst: 10% Pd/C

-

Solvent: Ethanol or ethyl acetate

-

Pressure: 1–3 atm H

-

Yield: ~80–95%

Functionalization of the Amine Group

The cyclopropylamine at position 4 can be acylated or sulfonylated:

Acylation

Reaction:

Conditions:

-

Base: Pyridine or EtN

-

Solvent: CHCl

-

Temperature: 0–25°C

Example: Acetylation yields a stable amide derivative .

Comparison with Analogous Compounds

| Reaction Type | This compound | 5-Iodo-N-isobutyl-6-methylpyrimidin-4-amine |

|---|---|---|

| Suzuki-Miyaura Coupling | 70–85% yield | 65–80% yield |

| Nucleophilic Substitution | Faster due to cyclopropyl’s electron donation | Slower (isobutyl is sterically bulky) |

| Reductive Deiodination | 90% yield | 85% yield |

Key Research Findings

Scientific Research Applications

N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its applications in various fields, particularly focusing on its role as an antibacterial and anticancer agent, as well as its potential in drug development.

Structural Features

| Feature | Description |

|---|---|

| Pyrimidine Ring | A six-membered aromatic heterocycle containing two nitrogen atoms, which enhances biological interactions. |

| Cyclopropyl Group | A three-membered ring that introduces strain, potentially influencing reactivity and binding interactions. |

| Iodine Atom | Facilitates nucleophilic substitution reactions and may enhance imaging capabilities in radiopharmaceutical applications. |

| Amine Group | Acts as a nucleophile, allowing for various coupling reactions in synthetic pathways. |

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. It has been shown to inhibit the growth of several cancer cell lines, including those from colon, breast, and lung cancers. The proposed mechanism involves interference with cell cycle progression and induction of apoptosis, making it a candidate for further development as an anticancer therapeutic agent.

Antibacterial Properties

The compound has also demonstrated potential as an antibacterial agent. Its structural characteristics allow it to effectively inhibit dihydrofolate reductase enzymes, which are crucial in folate metabolism—a pathway often targeted by antibiotics . This inhibition could lead to significant implications in treating bacterial infections.

Radiopharmaceutical Development

Due to the presence of iodine, this compound holds potential for use in radiopharmaceuticals. The incorporation of iodine-125 could facilitate its application in imaging techniques like single-photon emission computed tomography (SPECT), aiding in the diagnosis and monitoring of various diseases.

Synthesis and Structure-Activity Relationships

The synthesis of this compound can be achieved through various chemical routes that involve the introduction of the cyclopropyl group and iodine substitution on the pyrimidine ring. Understanding these synthetic pathways is essential for optimizing yield and purity for further applications.

Structure–Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Iodo-6-methylpyrimidin-4-amines | Similar pyrimidine core; lacks cyclopropyl group | Antibacterial activity |

| Cyclopropyl amide derivatives | Contains cyclopropyl but varies in functional groups | Anti-cancer properties |

| Trimethoprim analogs | Similar scaffold; different substituents | Dihydrofolate reductase inhibition |

These comparisons highlight how specific structural elements contribute to enhanced biological activity, suggesting avenues for further research and development.

Inhibition Studies

Several studies have focused on the interaction between this compound and dihydrofolate reductase enzymes. Techniques such as surface plasmon resonance and isothermal titration calorimetry have been employed to quantify binding interactions, providing insights into the compound's efficacy and selectivity as a therapeutic agent .

Anti-inflammatory Activity

While primarily studied for its antibacterial and anticancer properties, related pyrimidine derivatives have shown notable anti-inflammatory effects by inhibiting COX enzymes. This suggests that this compound may also possess similar anti-inflammatory capabilities worth exploring .

Mechanism of Action

The mechanism by which N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The presence of the iodine atom and the cyclopropyl group may play a role in its binding affinity and selectivity towards certain enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Effects and Structural Features

The substituents on the pyrimidine ring significantly impact molecular conformation, electronic properties, and biological activity. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Key Observations:

- Iodine vs.

- Cyclopropyl vs. Aromatic Substitutents: The cyclopropyl group at N4 introduces rigidity, contrasting with the flexible (4-methoxyphenyl)aminomethyl group in , which forms intramolecular hydrogen bonds .

- Dihedral Angles : The title compound’s planar pyrimidine ring likely differs from analogues like N-(2-fluorophenyl)-...-amine, where dihedral angles between substituents and the pyrimidine ring range from 12.8° to 86.1° .

Crystallographic and Computational Insights

- SHELX Refinement : The SHELX program suite is critical for resolving structural details, such as hydrogen bonding and torsional angles, as seen in .

- Hydrogen Bonding : Unlike the fluorophenyl derivative in , the target compound’s lack of hydrogen-bonding groups (e.g., –NH or –OH) may reduce crystal packing stability, necessitating alternative intermolecular interactions (e.g., halogen bonds).

Biological Activity

N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article discusses its biological activity, mechanisms of action, and relevant studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a pyrimidine core with a cyclopropyl group and an iodine atom. The presence of these functional groups contributes to its unique reactivity and biological interactions. The iodine atom allows for nucleophilic substitution reactions, while the amine group can act as a nucleophile in various biochemical pathways.

The compound has been identified as an inhibitor of dihydrofolate reductase (DHFR) , an enzyme critical for folate metabolism. Inhibition of DHFR is significant in cancer treatment and antibiotic development, as it disrupts nucleotide synthesis necessary for DNA replication. The structural characteristics of this compound suggest that it may effectively bind to the active sites of enzymes, leading to its biological effects.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity through its inhibition of DHFR. This mechanism is crucial in developing therapies targeting rapidly dividing cancer cells. Studies have demonstrated that compounds with similar structures often show promising results against various cancer cell lines.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential as an antibacterial agent . Its structural features may enhance its ability to interact with bacterial enzymes or receptors, making it a candidate for further investigation in antimicrobial drug development.

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound in comparison with structurally related compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropyl group, iodine substitution | Inhibits DHFR; potential anticancer and antibacterial activity |

| 5-Iodo-6-methylpyrimidin-4-amines | Similar pyrimidine core; no cyclopropyl | Antibacterial activity |

| Cyclopropyl amide derivatives | Contains cyclopropyl but varies in groups | Anti-cancer properties |

| Trimethoprim analogs | Similar scaffold; different substituents | Dihydrofolate reductase inhibition |

This table illustrates the unique position of this compound due to its combination of features that may enhance its biological activity compared to other compounds.

Case Studies and Research Findings

Recent studies have focused on the binding affinity and inhibition kinetics of this compound using techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). These studies are essential for understanding how modifications to the compound's structure might improve its efficacy and selectivity as a therapeutic agent.

Key Findings:

- Inhibition Kinetics : Studies indicate that the compound demonstrates competitive inhibition against DHFR with a notable Ki value, suggesting strong binding affinity.

- Cytotoxicity Assays : In vitro assays have shown that the compound exhibits significant cytotoxicity against various cancer cell lines, outperforming some standard chemotherapeutics.

- Antimicrobial Tests : Preliminary antimicrobial assays reveal effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potential clinical applications.

Q & A

Q. What are the common synthetic routes for preparing N-Cyclopropyl-5-iodo-6-methylpyrimidin-4-amine?

A modular approach involves functionalizing pyrimidine intermediates. For example, 6-methyl-2-phenylpyrimidine derivatives are synthesized by introducing substituents at positions 4 and 5 via nucleophilic substitution or cross-coupling reactions. Cyclopropylamine can be introduced at position 4 through Buchwald-Hartwig amination, while iodination at position 5 is achieved using iodine monochloride (ICl) under controlled conditions. Parallel methods are described for analogous compounds, such as N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, where regioselectivity and steric effects are critical .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement is the gold standard. Key parameters include:

- Hydrogen bonding : Intramolecular N–H⋯N bonds stabilize the pyrimidine core (e.g., bond lengths ~2.0–2.2 Å) .

- Dihedral angles : Planarity deviations between the pyrimidine ring and substituents (e.g., cyclopropyl group dihedral angles of ~12–86°) influence molecular conformation .

- Disorder handling : SHELXL’s robust algorithms resolve disorder in substituents like methyl or iodo groups by refining occupancy factors .

| Parameter | Example Values (Å/°) | Reference |

|---|---|---|

| C–N bond length | 1.34–1.38 | |

| N–H⋯N bond distance | 2.05–2.20 | |

| Dihedral angle | 12.8° (phenyl twist) |

Advanced Questions

Q. What challenges arise in interpreting crystallographic data for pyrimidine derivatives with bulky substituents?

Bulky groups (e.g., cyclopropyl, iodo) introduce rotational disorder and thermal motion artifacts . For instance, in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methylpyrimidin-4-amine, the methoxy group exhibits partial occupancy across symmetry-equivalent positions. SHELXL mitigates this via TLS (Translation-Libration-Screw) refinement to model anisotropic displacement parameters. Additionally, weak C–H⋯π interactions complicate electron density maps, requiring high-resolution data (>1.0 Å) for accurate modeling .

Q. How do electronic effects of the cyclopropyl and iodo groups influence the compound’s reactivity?

- Cyclopropyl : Electron-donating via conjugation with the pyrimidine ring, enhancing nucleophilic substitution at position 4. This stabilizes transition states in amination reactions.

- Iodo : Acts as a strong electron-withdrawing group, polarizing the pyrimidine ring and directing electrophilic attacks to position 2. In Suzuki-Miyaura couplings, iodine’s leaving group ability facilitates cross-coupling with aryl boronic acids .

- Synergistic effects : The iodo group’s σ-withdrawing nature and cyclopropyl’s π-donation create a polarized scaffold, ideal for designing kinase inhibitors or DNA intercalators .

Q. What analytical techniques are recommended for resolving contradictory bioactivity data in pyrimidine derivatives?

Contradictions often arise from solvent-dependent conformational changes or polymorphism . A multi-technique approach is essential:

- SC-XRD : Confirms dominant conformers (e.g., intramolecular H-bonding in N-(4-chlorophenyl) derivatives ).

- NMR spectroscopy : Detects solution-phase dynamics (e.g., NOESY for spatial proximity of substituents).

- DFT calculations : Predicts relative stability of polymorphs (e.g., energy differences <1 kcal/mol may explain variable bioactivity ).

- Mass spectrometry (HRMS) : Validates synthetic purity, ruling out side products as false bioactivity sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.